molecular formula C9H5ClF4O2 B14769313 Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate

Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate

Cat. No.: B14769313
M. Wt: 256.58 g/mol
InChI Key: JQQCPUQXWJYPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5ClF4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by further functional group transformations. For instance, starting with a chlorinated and fluorinated benzene derivative, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3-fluoro-6-methoxybenzoate
  • Methyl 2-(trifluoromethyl)benzoate
  • 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Uniqueness

Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C9H5ClF4O2

Molecular Weight

256.58 g/mol

IUPAC Name

methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5ClF4O2/c1-16-8(15)7-5(9(12,13)14)2-4(11)3-6(7)10/h2-3H,1H3

InChI Key

JQQCPUQXWJYPQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.